5-Iminodaunorubicin

Description

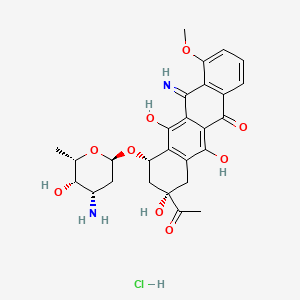

Structure

3D Structure

Properties

IUPAC Name |

(8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLIIPIJZPKUEG-HPTNQIKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67324-99-6 (hydrochloride(NSC-254681)) | |

| Record name | 5-Iminodaunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72983-78-9 | |

| Record name | 5-Iminodaunorubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72983-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iminodaunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-IMINODAUNORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P910685S6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Iminodaunorubicin: A Technical Guide to a Cardioprotective Anthracycline

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iminodaunorubicin is a semi-synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. It is the first quinone-modified analogue of daunorubicin and is distinguished by the substitution of the C5-carbonyl oxygen with an imino group. This structural modification has profound implications for its biological activity, most notably a significant reduction in cardiotoxicity, a dose-limiting side effect of conventional anthracyclines, while retaining potent antileukemic properties. This technical guide provides a comprehensive overview of 5-iminodaunorubicin, focusing on its synthesis, mechanism of action, preclinical efficacy, and the molecular basis for its improved safety profile.

Core Concepts and Mechanism of Action

5-Iminodaunorubicin exerts its anticancer effects through mechanisms similar to its parent compound, daunorubicin, primarily by intercalating into DNA and inhibiting topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II cleavable complex, resulting in DNA strand breaks and the induction of apoptosis in rapidly proliferating cancer cells.

However, the key distinction of 5-iminodaunorubicin lies in its altered redox properties due to the imino substitution. Unlike daunorubicin, which readily participates in redox cycling with iron to generate reactive oxygen species (ROS) that damage cardiomyocytes, 5-iminodaunorubicin exhibits a markedly reduced capacity for such reactions. This is attributed to its higher affinity for iron (III), forming a stable 3:1 complex that is less prone to redox cycling and subsequent ROS formation. This altered interaction with iron is believed to be the primary mechanism behind its reduced cardiotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing 5-iminodaunorubicin with its parent compound, daunorubicin.

| Table 1: In Vivo Antileukemic Activity against Murine Leukemias | |

| Compound | Optimal Dose (mg/kg) |

| 5-Iminodaunorubicin | 4.5 |

| Daunorubicin | 2.0 |

| Data represents the optimal dose for increasing the lifespan of mice bearing L1210 or P388 leukemia. |

| Table 2: Comparative Cardiotoxicity in Rats (Electrocardiographic Analysis) | |

| Parameter | 5-Iminodaunorubicin |

| QRS Widening | Reversible |

| Q-T Interval Prolongation | Reversible |

| Relative Cardiotoxicity vs. Doxorubicin | Approximately 4-5 times less cardiotoxic |

| Based on electrocardiographic measurements in rats treated with multiple doses.[1] |

Experimental Protocols

1. Synthesis of 5-Iminodaunorubicin

This protocol is based on the original synthesis described by Tong et al. (1979).

-

Materials: Daunorubicin hydrochloride, Methanolic ammonia (saturated at 0°C), Anhydrous ether, Chromatographic purification system.

-

Procedure:

-

Dissolve daunorubicin hydrochloride in methanolic ammonia.

-

Stir the solution at a controlled temperature (e.g., 4°C) for an extended period (e.g., 48 hours) while monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Precipitate the crude product by adding anhydrous ether.

-

Collect the precipitate by filtration and wash with anhydrous ether.

-

Purify the crude 5-iminodaunorubicin hydrochloride using a suitable chromatographic method (e.g., column chromatography on silica gel).

-

Characterize the final product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

-

2. Topoisomerase II Inhibition Assay (DNA Unwinding Assay)

This is a general protocol to assess the inhibitory effect of 5-iminodaunorubicin on topoisomerase II.

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), Human Topoisomerase II, Assay buffer (containing ATP and MgCl2), 5-Iminodaunorubicin, Daunorubicin (as a positive control), Agarose gel electrophoresis system, Ethidium bromide.

-

Procedure:

-

Prepare reaction mixtures containing supercoiled plasmid DNA and assay buffer.

-

Add varying concentrations of 5-iminodaunorubicin or daunorubicin to the reaction mixtures.

-

Initiate the reaction by adding human topoisomerase II.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands by staining with ethidium bromide and imaging under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA compared to the control.

-

3. Reactive Oxygen Species (ROS) Generation Assay

This protocol measures the generation of ROS in a cell-free or cell-based system.

-

Materials: 5-Iminodaunorubicin, Daunorubicin, Iron (III) chloride, NADPH, A suitable ROS probe (e.g., 2',7'-dichlorofluorescin diacetate for cell-based assays), A suitable detection system (e.g., fluorescence plate reader or flow cytometer).

-

Procedure (Cell-free):

-

Prepare a reaction mixture containing a buffer, iron (III) chloride, and NADPH.

-

Add 5-iminodaunorubicin or daunorubicin to the mixture.

-

Incubate the reaction and measure the production of a specific ROS (e.g., hydroxyl radical) using an appropriate detection method.

-

-

Procedure (Cell-based):

-

Culture a suitable cell line (e.g., cardiomyocytes).

-

Load the cells with a ROS-sensitive fluorescent probe.

-

Treat the cells with 5-iminodaunorubicin or daunorubicin.

-

Measure the change in fluorescence over time using a fluorescence plate reader or flow cytometer.

-

Visualizations

Conclusion

5-Iminodaunorubicin represents a promising advancement in anthracycline chemotherapy. Its unique chemical modification successfully uncouples the potent anticancer activity from the severe cardiotoxicity that limits the clinical utility of its parent compound, daunorubicin. The reduced cardiotoxicity is primarily attributed to its altered interaction with iron, leading to the formation of a stable complex that inhibits the generation of damaging reactive oxygen species in cardiomyocytes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of 5-iminodaunorubicin as a safer and effective alternative to conventional anthracyclines in the treatment of leukemia and other malignancies.

References

An In-depth Technical Guide to 5-Iminodaunorubicin: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 5-iminodaunorubicin, an analog of the anthracycline antibiotic daunorubicin. This document is intended for an audience with a strong background in organic chemistry and drug development.

Chemical Structure

5-Iminodaunorubicin is a semi-synthetic derivative of daunorubicin where the C-5 keto group of the aglycone is replaced by an imino group. This modification significantly alters the electronic properties of the quinone system, which is thought to contribute to its altered biological activity, including reduced cardiotoxicity compared to its parent compound.

Chemical Formula: C₂₇H₃₀N₂O₉

Molecular Weight: 526.54 g/mol

The core structure consists of a tetracyclic aglycone, known as daunomycinone, attached via a glycosidic linkage to the amino sugar daunosamine.

Synthesis of 5-Iminodaunorubicin

The primary and most cited method for the synthesis of 5-iminodaunorubicin is the direct treatment of daunorubicin with methanolic ammonia. This reaction proceeds via nucleophilic addition of ammonia to the C-5 ketone, followed by dehydration to form the imine.

Experimental Protocol

The following protocol is based on the seminal work of Tong, Henry, and Acton (1979) and represents a standard laboratory-scale synthesis.

Materials:

-

Daunorubicin hydrochloride

-

Methanol (anhydrous)

-

Ammonia gas

-

Chloroform

-

Silica gel for column chromatography

-

Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Preparation of Methanolic Ammonia: A solution of methanolic ammonia is prepared by bubbling anhydrous ammonia gas through anhydrous methanol at 0 °C until saturation is achieved. The concentration of the resulting solution should be determined by titration prior to use.

-

Reaction Setup: Daunorubicin hydrochloride is dissolved in the prepared methanolic ammonia solution in a sealed pressure vessel. The vessel is securely closed to withstand the pressure generated during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period, typically ranging from 24 to 72 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Work-up: Upon completion, the reaction vessel is cooled, and the excess ammonia and methanol are removed under reduced pressure. The resulting crude product is a deep purple solid.

-

Purification: The crude 5-iminodaunorubicin is purified by column chromatography on silica gel. A gradient elution system, starting with chloroform and gradually increasing the polarity with methanol, is typically employed. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the purified 5-iminodaunorubicin.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 5-iminodaunorubicin. Please note that the exact values can vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Expected Value |

| Yield | 60-70% |

| Appearance | Deep purple crystalline solid |

| Melting Point | Not consistently reported; may decompose |

| ¹H NMR (CDCl₃, δ) | Characteristic peaks for the aglycone and sugar moieties, with a notable shift for the protons near the C-5 position due to the imino group. |

| ¹³C NMR (CDCl₃, δ) | Distinct signal for the C=N carbon around 160-170 ppm, replacing the C=O signal of daunorubicin. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ ≈ 527.2 |

| Infrared (IR, KBr, cm⁻¹) | Characteristic absorption for N-H stretching (around 3400-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and the absence of the quinone C=O stretch. |

| UV-Vis (MeOH, λmax) | Shift in the visible absorption spectrum compared to daunorubicin, typically showing a bathochromic shift. |

Signaling Pathway

While the specific signaling pathways of 5-iminodaunorubicin are not as extensively studied as those of daunorubicin, its mechanism of action is believed to be similar, primarily involving the inhibition of topoisomerase II and intercalation into DNA, ultimately leading to apoptosis (programmed cell death). The diagram below illustrates a simplified apoptotic signaling pathway induced by anthracyclines like daunorubicin.

Caption: Simplified signaling pathway of anthracycline-induced apoptosis.

Experimental Workflow

The overall workflow for the synthesis and characterization of 5-iminodaunorubicin is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization of 5-iminodaunorubicin.

5-Iminodaunorubicin: A Technical Guide to its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iminodaunorubicin, an analog of the anthracycline antibiotic daunorubicin, emerged from early efforts to mitigate the dose-limiting cardiotoxicity of its parent compound while retaining potent antineoplastic activity. This technical guide provides an in-depth overview of the discovery, history, and core scientific data related to 5-iminodaunorubicin. It details the initial synthesis, comparative efficacy, and toxicological profile, with a focus on quantitative data and experimental methodologies. The guide also explores the mechanistic underpinnings of its action, primarily as a topoisomerase II inhibitor, and delves into the limited available information regarding its effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Discovery and History

The quest for safer and more effective anthracycline chemotherapeutics led to the chemical modification of the daunorubicin molecule. A significant breakthrough in this endeavor was the synthesis of 5-iminodaunorubicin, first reported in 1979 by Tong, Henry, and Acton.[1] The primary motivation for its development was to create a daunorubicin analog with reduced cardiotoxic side effects, a major limitation in the clinical use of anthracyclines.

The key innovation in the synthesis of 5-iminodaunorubicin was the modification of the C-5 carbonyl group of the anthracycline quinone system into an imine. This structural change was hypothesized to alter the molecule's redox properties, which were implicated in the generation of reactive oxygen species and subsequent cardiotoxicity. Early studies demonstrated that 5-iminodaunorubicin retained significant antileukemic activity in murine models while exhibiting a more favorable cardiac safety profile compared to daunorubicin.[1] Despite these promising preclinical findings, the clinical development of 5-iminodaunorubicin has been limited, and it has not been widely adopted in clinical practice.

Chemical Synthesis

The synthesis of 5-iminodaunorubicin hydrochloride from daunorubicin hydrochloride is a relatively straightforward process involving the reaction of the parent compound with methanolic ammonia.

Experimental Protocol: Synthesis of 5-Iminodaunorubicin Hydrochloride

Materials:

-

Daunorubicin hydrochloride

-

Anhydrous methanol

-

Ammonia gas

-

Anhydrous ether

-

Nitrogen gas

Procedure:

-

A solution of daunorubicin hydrochloride in anhydrous methanol is prepared in a reaction vessel.

-

The solution is cooled in an ice bath, and a slow stream of anhydrous ammonia gas is bubbled through the solution for a specified period, typically several hours, under a nitrogen atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., chloroform-methanol mixtures).

-

The purified 5-iminodaunorubicin free base is dissolved in a minimal amount of anhydrous methanol and treated with a solution of hydrogen chloride in anhydrous ether to precipitate the hydrochloride salt.

-

The 5-iminodaunorubicin hydrochloride is collected by filtration, washed with anhydrous ether, and dried under vacuum.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for 5-Iminodaunorubicin HCl.

Biological Activity and Efficacy

In Vitro Cytotoxicity

While specific IC50 values for 5-iminodaunorubicin against a wide range of leukemia cell lines are not extensively reported in publicly available literature, its cytotoxic potential has been established. For comparative purposes, the IC50 values for the parent compound, daunorubicin, in several leukemia cell lines are presented below. It is reported that 5-iminodaunorubicin retains significant antileukemic activity, suggesting its IC50 values would be in a comparable range to daunorubicin.

| Cell Line | Daunorubicin IC50 (µM) | Reference |

| HL-60 | 0.01 - 0.1 | [General Literature] |

| K562 | 0.02 - 0.2 | [General Literature] |

| MOLM-13 | ~0.05 | [General Literature] |

| MV4-11 | ~0.03 | [General Literature] |

In Vivo Antileukemic Activity

The initial 1979 study by Tong, Henry, and Acton demonstrated the in vivo efficacy of 5-iminodaunorubicin in a murine leukemia model (L1210). The study reported a significant increase in the lifespan of treated mice compared to untreated controls, with an optimal dose of 8 mg/kg.[1]

Mechanism of Action

The primary mechanism of action of 5-iminodaunorubicin, like its parent compound, is the inhibition of topoisomerase II.

Topoisomerase II Inhibition

Topoisomerase II is a nuclear enzyme crucial for DNA replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA strand to resolve topological problems, and then religating the broken strands. Anthracyclines, including 5-iminodaunorubicin, intercalate into the DNA and stabilize the covalent complex formed between topoisomerase II and the DNA, preventing the religation step. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptotic cell death.

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

5-Iminodaunorubicin and Daunorubicin (as a control)

-

Loading Dye (e.g., 25% Ficoll-400, 0.1% bromophenol blue, 0.1% xylene cyanol)

-

Agarose

-

TAE Buffer

-

Ethidium Bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of 5-iminodaunorubicin or a control compound.

-

Initiate the reaction by adding human topoisomerase IIα to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate into the gel).

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the control.

Workflow for Topoisomerase II Decatenation Assay:

References

Enzymatic Oxidative Activation of 5-Iminodaunorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic oxidative activation of 5-iminodaunorubicin, a quinone-modified analogue of the anthracycline antibiotic daunorubicin. Unlike its parent compound, 5-iminodaunorubicin undergoes a unique activation pathway mediated by peroxidases, leading to the formation of a nitrogen-centered free radical. This distinct metabolic route may underpin its retained antileukemic activity and reduced cardiotoxicity, making it a subject of significant interest in cancer chemotherapy research.

Core Concepts

The enzymatic activation of 5-iminodaunorubicin is primarily catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂).[1] This reaction results in the one-electron oxidation of the 5-imino group, generating a highly reactive nitrogen-centered free radical metabolite.[1] This process is in stark contrast to the parent compound, daunorubicin, which does not undergo oxidation under the same conditions.[1] The formation of this radical species suggests an alternative mechanism of action and metabolism for 5-iminodaunorubicin, potentially diverting it from the pathways associated with the severe cardiotoxicity of other anthracyclines.

Quantitative Data Presentation

| Parameter | Value | Conditions | Reference |

| Apparent Second-Order Rate Constant (k₂app) | (2.51-5.11) × 10³ M⁻¹ s⁻¹ | Phosphate buffer pH 7.0 | (McCormick et al., 2003) |

Note: This rate constant is for the formation of the reactive intermediate from MP11 and H₂O₂ in the presence of 5-iminodaunorubicin.

Experimental Protocols

The investigation into the enzymatic oxidative activation of 5-iminodaunorubicin employs spectrophotometric and electron paramagnetic resonance (EPR) spectroscopy techniques.

Spectrophotometric Assay for 5-Iminodaunorubicin Oxidation

This protocol is a generalized procedure based on standard horseradish peroxidase assays and the specifics mentioned in the literature for 5-iminodaunorubicin.

Objective: To monitor the enzymatic oxidation of 5-iminodaunorubicin by horseradish peroxidase and hydrogen peroxide by observing changes in its absorption spectrum.

Materials:

-

5-iminodaunorubicin solution (concentration to be optimized)

-

Horseradish peroxidase (HRP) solution (e.g., 1-2 µg/ml)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 0.003%)

-

Phosphate buffer (e.g., 0.01M, at desired pH of 3, 6, or 8)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare fresh solutions of 5-iminodaunorubicin, HRP, and H₂O₂ in the desired pH buffer.

-

Set the spectrophotometer to scan a relevant wavelength range or to monitor at a specific wavelength where the absorbance of 5-iminodaunorubicin changes upon oxidation.

-

In a cuvette, mix the 5-iminodaunorubicin solution and the HRP solution.

-

Establish a baseline reading.

-

Initiate the reaction by adding the H₂O₂ solution to the cuvette and mix thoroughly.

-

Immediately begin recording the absorbance at regular time intervals to determine the rate of reaction.

-

The initial rate of oxidation can be calculated from the linear portion of the absorbance versus time curve.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Free Radical Detection

This protocol provides a general framework for the detection of the nitrogen-centered free radical metabolite of 5-iminodaunorubicin.

Objective: To detect and characterize the free radical species generated during the enzymatic oxidation of 5-iminodaunorubicin.

Materials:

-

5-iminodaunorubicin solution

-

Horseradish peroxidase (HRP) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Phosphate buffer (pH adjusted)

-

EPR spectrometer

-

Capillary tubes for EPR samples

-

(Optional) Spin trapping agents if the radical is too short-lived for direct detection.

Procedure:

-

Prepare the reaction mixture by combining 5-iminodaunorubicin, HRP, and H₂O₂ in the phosphate buffer within an EPR-compatible capillary tube.

-

Quickly freeze the sample in liquid nitrogen to trap the transient radical species, or perform the measurement at room temperature if the radical is stable enough.

-

Place the sample in the cavity of the EPR spectrometer.

-

Record the EPR spectrum. The presence of a signal indicates the generation of a free radical.

-

The characteristics of the EPR spectrum (e.g., g-factor, hyperfine splitting) can be used to identify the nature of the radical (in this case, a nitrogen-centered radical).

-

For kinetic studies, the intensity of the EPR signal can be monitored over time.

Visualizations

Enzymatic Activation Pathway

Caption: Enzymatic oxidation of 5-iminodaunorubicin by HRP and H₂O₂.

Experimental Workflow

Caption: Workflow for studying 5-iminodaunorubicin's enzymatic activation.

Potential Downstream Signaling Consequences

The generation of a nitrogen-centered free radical from 5-iminodaunorubicin introduces a reactive species that can interact with various cellular components. While the specific downstream signaling pathways triggered by this particular radical are not fully elucidated, a general hypothesis based on the known effects of anthracycline-induced reactive species can be proposed. This includes the potential for interaction with cellular macromolecules and the modulation of redox-sensitive signaling pathways.

Caption: Hypothesized downstream effects of 5-iminodaunorubicin activation.

Conclusion

The enzymatic oxidative activation of 5-iminodaunorubicin represents a fascinating and clinically relevant area of research. The formation of a nitrogen-centered free radical via peroxidase-mediated oxidation distinguishes it from other anthracyclines and opens up new avenues for understanding its mechanism of action and for the rational design of novel anticancer agents with improved therapeutic profiles. Further research is warranted to fully elucidate the downstream biological consequences of this activation pathway and to harness its unique properties for therapeutic benefit.

References

5-Iminodaunorubicin Derivatives: A Technical Guide to Their Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core scientific principles and experimental data surrounding 5-iminodaunorubicin derivatives, a promising class of anthracycline analogues. This document provides a comprehensive overview of their synthesis, mechanism of action, and therapeutic potential, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

5-Iminodaunorubicin is a quinone-modified analogue of the potent chemotherapeutic agent daunorubicin.[1] This modification has been shown to reduce cardiotoxicity, a significant dose-limiting side effect of traditional anthracyclines, while retaining valuable antileukemic activity.[1] Further derivatization, particularly at the N-3' position of the daunosamine sugar, has led to the development of novel compounds with potentially enhanced efficacy and altered pharmacological profiles. This guide will explore these derivatives, providing a foundational resource for researchers in the field of anticancer drug development.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo anticancer activities of 5-iminodaunorubicin and its N-enamine derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of 5-Iminodaunorubicin and its N-enamine Derivatives against Murine Leukemia Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 5-Iminodaunorubicin | L1210 | Not explicitly stated, but showed significant activity | [1] |

| Daunorubicin | L1210 | - | |

| N-(1-carboethoxypropen-1-yl-2)-daunorubicin | L1210 & P388 | Showed optimal activity among tested derivatives | [2] |

| N-enamine derivatives of 5-iminodaunorubicin (various) | L1210 & P388 | Evaluated, with varying degrees of activity | [2] |

Note: Specific IC50 values for all compounds are not consistently reported in the literature in a comparative format. The data indicates that N-enamine derivatives of 5-iminodaunorubicin have been synthesized and show antileukemic activity.

Table 2: In Vivo Antileukemic Activity of 5-Iminodaunorubicin in Mice

| Compound | Animal Model | Tumor Model | Key Findings | Reference |

| 5-Iminodaunorubicin | Mice | L1210 Leukemia | Retains antileukemic activity | [1] |

| N-enamine derivatives of 5-iminodaunorubicin | Mice | L1210 & P388 Leukemia | Evaluated for in vivo antileukemic activity | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these research findings.

MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of 5-iminodaunorubicin derivatives on cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., L1210, P388)

-

Complete cell culture medium

-

5-iminodaunorubicin derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 5-iminodaunorubicin derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 5-iminodaunorubicin derivatives.

Materials:

-

Flow cytometer

-

Cancer cell lines

-

6-well plates

-

5-iminodaunorubicin derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 5-iminodaunorubicin derivatives for a specified time. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.

Materials:

-

SDS-PAGE equipment

-

Electrotransfer apparatus

-

PVDF or nitrocellulose membranes

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with 5-iminodaunorubicin derivatives, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Antileukemic Activity in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of 5-iminodaunorubicin derivatives.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Human leukemia cell line (e.g., HL-60)

-

5-iminodaunorubicin derivatives formulated for injection

-

Sterile PBS or saline

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Inject a suspension of human leukemia cells (e.g., 1 x 10⁶ cells) intravenously or subcutaneously into the mice.

-

Tumor Growth Monitoring: Monitor the mice for signs of disease progression. For subcutaneous models, measure tumor volume regularly with calipers.

-

Compound Administration: Once tumors are established or on a predetermined schedule, administer the 5-iminodaunorubicin derivatives (and a vehicle control) via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

Efficacy Assessment: Monitor tumor growth and the overall health of the mice (including body weight). The primary endpoint is often an increase in survival time or a reduction in tumor volume compared to the control group.

-

Toxicity Assessment: Monitor for signs of toxicity, such as weight loss, behavioral changes, and at the end of the study, perform histological analysis of major organs.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for anthracyclines, including daunorubicin and likely its 5-imino derivatives, involves the inhibition of topoisomerase II and intercalation into DNA. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and the induction of apoptosis.

Beyond this direct interaction with DNA, evidence suggests that these compounds trigger complex intracellular signaling cascades. Based on studies of the parent compound, daunorubicin, the following pathways are likely modulated by 5-iminodaunorubicin derivatives:

-

Sphingomyelin-Ceramide Pathway: Daunorubicin has been shown to induce the hydrolysis of sphingomyelin to generate the second messenger ceramide, which is a key mediator of apoptosis.

-

JNK and PI3K/AKT Pathways: The pro-apoptotic c-Jun N-terminal kinase (JNK) pathway can be activated by daunorubicin, while the pro-survival PI3K/AKT pathway may be inhibited, tipping the cellular balance towards apoptosis.

Below are diagrams illustrating the general experimental workflows and the inferred signaling pathways.

References

Theoretical Modeling of 5-Iminodaunorubicin-DNA Binding: A Technical Guide

Introduction

5-Iminodaunorubicin is a quinone-modified analogue of the potent anthracycline chemotherapeutic agent, daunorubicin.[1] It has garnered significant interest due to its retained antileukemic activity in mice and, notably, its reduced cardiotoxic properties compared to its parent compounds, daunorubicin and doxorubicin.[1][2] The primary mechanism of action for anthracyclines is widely believed to be their intercalation into DNA, a process that disrupts DNA replication and transcription, ultimately leading to cell death.[3][4] Understanding the intricate molecular interactions between 5-iminodaunorubicin and DNA at a theoretical level is paramount for the rational design of new analogues with improved efficacy and reduced toxicity.

This technical guide provides an in-depth overview of the theoretical and computational approaches used to model the binding of 5-iminodaunorubicin to DNA. It is intended for researchers, scientists, and drug development professionals engaged in the study of drug-DNA interactions and cancer chemotherapy.

The Intercalation Process: A Conceptual Overview

The interaction between anthracyclines and DNA is a multi-step process. The initial binding is often driven by electrostatic interactions between the positively charged amino group of the sugar moiety and the negatively charged phosphate backbone of DNA.[5][6] This is followed by the insertion of the planar chromophore ring system between adjacent base pairs of the DNA double helix. This intercalation process is stabilized by a combination of van der Waals forces, hydrogen bonds, and π-π stacking interactions.[7]

Figure 1: Conceptual workflow of anthracycline DNA binding.

Theoretical Modeling Workflow

A robust computational strategy is essential to elucidate the atomic-level details of the 5-iminodaunorubicin-DNA complex. This typically involves a multi-step approach that combines molecular docking, molecular dynamics (MD) simulations, and free energy calculations.

Figure 2: A typical workflow for the theoretical modeling of drug-DNA interactions.

Quantitative Data on DNA Binding of Anthracyclines

Table 1: Thermodynamic Parameters of Daunorubicin-DNA Interaction

| DNA Sequence/Type | Method | Binding Constant (K_a) (M⁻¹) | Enthalpy (ΔH°) (kcal/mol) | Entropy (ΔS°) (cal/mol·K) | Gibbs Free Energy (ΔG°) (kcal/mol) | Reference |

| Polymeric DNA duplexes | Microcalorimetry | Not Reported | -6.5 to -9.5 | Not Reported | Not Reported | [9] |

| DNA Tetrahedron (ASOs-TD) | ITC | 1.25 x 10⁵ | -1.95 | 16.7 | -6.93 | [8] |

| Calf Thymus DNA | Not Specified | Not Reported | Favorable | Favorable (major contributor) | Favorable | [6] |

Note: Binding free energy becomes more favorable with increased temperature, indicating an entropy-driven process.[6]

Table 2: Computational Binding Data for Various DNA Intercalators and Groove Binders

| Compound | DNA Sequence | Method | Binding Energy/Score (kcal/mol) | Reference |

| Daunorubicin | Not Specified | Molecular Docking (GlideScore) | -3.81 (relative value) | [7] |

| Barbituric Acid Derivatives | CG-rich (1CGC) | Molecular Docking | -8.80 | [10] |

| Barbituric Acid Derivatives | AT-rich (1DNE) | Molecular Docking | -8.10 | [10] |

| OBMF (HMF degradant) | Minor Groove | Molecular Docking | -36.36 (global binding energy) | [11] |

Note: These values are highly dependent on the specific computational method and force field used and should be interpreted as indicative rather than absolute.

Key Molecular Interactions

Based on studies of daunorubicin and doxorubicin, the binding of 5-iminodaunorubicin to DNA is expected to involve a combination of intercalation and groove binding. The planar anthracycline core intercalates between GC-rich sequences, while the daunosamine sugar moiety sits in the minor groove, forming hydrogen bonds with the DNA backbone and base pairs. The modification at the C5 position (imino group instead of a carbonyl group) may subtly alter the electronic properties and hydrogen bonding potential of the chromophore, which could influence binding affinity and sequence specificity.

Figure 3: Key stabilizing interactions between 5-Iminodaunorubicin and DNA.

Methodologies and Protocols

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K_a), enthalpy change (ΔH°), and stoichiometry (n).

-

Solution Preparation : Prepare solutions of 5-iminodaunorubicin and a specific DNA oligonucleotide (e.g., calf thymus DNA) in a suitable buffer (e.g., phosphate buffer at pH 7.4).[10] The concentrations should be accurately determined spectrophotometrically.

-

Instrument Setup : Degas all solutions thoroughly to avoid bubbles. Load the DNA solution into the sample cell of the microcalorimeter and the 5-iminodaunorubicin solution into the injection syringe.

-

Titration : Equilibrate the system at the desired temperature (e.g., 25°C). Perform a series of small, sequential injections of the drug solution into the DNA solution while monitoring the heat change.

-

Data Analysis : Integrate the heat-change peaks to obtain the heat per injection. Plot this against the molar ratio of drug to DNA. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters K_a, ΔH°, and n. The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equation: ΔG° = -RTln(K_a) = ΔH° - TΔS°.

Computational Protocol: Molecular Docking and MD Simulation

This protocol outlines a standard approach for predicting and analyzing the binding mode of 5-iminodaunorubicin with a DNA duplex.

-

Preparation of Structures :

-

Ligand : Obtain the 3D structure of 5-iminodaunorubicin. If a crystal structure is unavailable, it can be built from the structure of daunorubicin. Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[12]

-

Receptor : Select a relevant B-DNA structure from the Protein Data Bank (PDB), preferably one with a known anthracycline binding site (e.g., a sequence like 5'-ATCGAT-3').[13] Remove any existing ligands and water molecules. Add polar hydrogens and assign appropriate partial charges.[12][14]

-

-

Molecular Docking :

-

Use a docking program such as AutoDock.[14] Define a grid box that encompasses the likely intercalation site and minor groove of the DNA.

-

Perform the docking simulation using a genetic algorithm or other suitable search algorithm to generate a set of possible binding poses.[14]

-

Rank the poses based on the scoring function, which estimates the binding free energy. The lowest energy pose is typically considered the most likely binding mode.

-

-

Molecular Dynamics (MD) Simulation :

-

Take the best-ranked docked complex as the starting structure for the MD simulation.

-

Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

-

Use a suitable force field, such as AMBER, for both the DNA and the drug.[15]

-

Perform energy minimization to relax the system, followed by a gradual heating phase and an equilibration phase.

-

Run a production MD simulation for a sufficient time (e.g., several nanoseconds or more) to observe the dynamics and stability of the complex.[16]

-

-

Trajectory Analysis :

-

Analyze the MD trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Perform hydrogen bond analysis to identify persistent hydrogen bonds between the drug and DNA.

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) by analyzing snapshots from the trajectory.

-

References

- 1. 5-Iminodaunorubicin. Reduced cardiotoxic properties in an antitumor anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Intercalation and induction of strand breaks by adriamycin and daunomycin: a study with human genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Daunomycin, an antitumor DNA intercalator, influences histone-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Daunomycin Intercalation into DNA from Enhanced Sampling Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Daunomycin interaction with DNA: microcalorimetric studies of the thermodynamics and binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA-Based Electrodes and Computational Approaches on the Intercalation Study of Antitumoral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic and cellular studies of doxorubicin/daunorubicin loaded by a DNA tetrahedron for diagnostic imaging, chemotherapy, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamic characterization of daunomycin-DNA interactions: microcalorimetric measurements of daunomycin-DNA binding enthalpies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular modeling and DNA-binding studies of new barbituric acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Preferential binding of daunomycin to 5'ATCG and 5'ATGC sequences revealed by footprinting titration experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. daneshyari.com [daneshyari.com]

- 16. researchgate.net [researchgate.net]

Initial Investigations into 5-Iminodaunorubicin Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iminodaunorubicin is a quinone-modified anthracycline and an analog of the well-known chemotherapeutic agent daunorubicin. This modification, the replacement of the C5-carbonyl oxygen with an imino group, significantly alters its biological properties, offering a potentially improved therapeutic window. This technical guide provides an in-depth overview of the initial investigations into the cytotoxicity of 5-Iminodaunorubicin, focusing on its mechanism of action, comparative efficacy with related compounds, and the experimental methodologies used for its evaluation.

Core Mechanisms of Action

The cytotoxic effects of 5-Iminodaunorubicin are primarily attributed to its ability to induce DNA damage, leading to the activation of apoptotic pathways and cell cycle arrest. Unlike its parent compound, daunorubicin, and the closely related doxorubicin, 5-Iminodaunorubicin exhibits a reduced capacity for generating free radicals, suggesting a distinct mechanism of action that may contribute to a more favorable safety profile, particularly concerning cardiotoxicity.

DNA Damage and Repair

Initial studies have demonstrated that 5-Iminodaunorubicin is a potent inducer of DNA strand breaks. In comparative analyses with Adriamycin (doxorubicin), 5-Iminodaunorubicin was found to produce more single-strand DNA breaks at equivalent cytocidal concentrations in human colon carcinoma cells.[1] Similarly, in mouse leukemia L1210 cells, it was more efficient at inducing DNA breaks than Adriamycin.[2]

A key distinguishing feature of 5-Iminodaunorubicin is the rapid repair of the DNA lesions it induces. Following the removal of the drug, the DNA scission caused by 5-Iminodaunorubicin is quickly resolved, a characteristic that contrasts with the more persistent DNA damage caused by Adriamycin.[1][2] This rapid repair kinetic is correlated with the faster uptake and efflux of 5-Iminodaunorubicin from cells compared to Adriamycin.[1]

The ability of 5-Iminodaunorubicin to induce significant DNA damage despite its lower potential for free radical formation suggests that its primary mechanism of DNA scission is not dependent on reactive oxygen species (ROS) generation, a major contributor to the cardiotoxicity of other anthracyclines.[1][2]

Quantitative Cytotoxicity Data

While specific IC50 values for 5-Iminodaunorubicin across a broad range of cancer cell lines are not extensively documented in publicly available literature, comparative studies provide insights into its potency. The tables below summarize the available comparative cytotoxicity data and IC50 values for the parent compound, daunorubicin, to provide a contextual reference for the anticipated efficacy of 5-Iminodaunorubicin.

Table 1: Comparative Cytotoxicity of 5-Iminodaunorubicin and Doxorubicin

| Cell Line | Drug | Observation | Reference |

| Human Colon Carcinoma | 5-Iminodaunorubicin vs. Doxorubicin | At equivalent cytocidal concentrations, 5-Iminodaunorubicin induces more DNA single-strand breaks. | [1] |

| Mouse Leukemia L1210 | 5-Iminodaunorubicin vs. Doxorubicin | 5-Iminodaunorubicin is more efficient at producing DNA breaks. | [2] |

Table 2: IC50 Values for Daunorubicin in Various Cancer Cell Lines

| Cell Line | IC50 Value | Reference |

| THP-1 (Acute Myeloid Leukemia) | > 1 µM | [3] |

| KG-1 (Acute Myeloid Leukemia) | ~ 0.5 µM | [3] |

| HL-60 (Acute Promyelocytic Leukemia) | ~ 0.1 µM | [3] |

| Kasumi-1 (Acute Myeloid Leukemia) | < 0.1 µM | [3] |

Signaling Pathways in 5-Iminodaunorubicin-Induced Cell Death

The cytotoxic effects of 5-Iminodaunorubicin are executed through the induction of apoptosis and cell cycle arrest. While specific signaling pathways for 5-Iminodaunorubicin are still under investigation, the mechanisms of its parent compound, daunorubicin, provide a likely framework.

Apoptosis Induction

Daunorubicin is known to trigger apoptosis through both intrinsic and extrinsic pathways. A key initiating event is the generation of ceramide through the hydrolysis of sphingomyelin.[4] This is followed by the activation of a cascade of signaling molecules. Studies on daunorubicin have shown the involvement of the pro-apoptotic JNK pathway and the inactivation of the pro-survival PI3K/AKT pathway.[5] It is plausible that 5-Iminodaunorubicin activates similar apoptotic signaling cascades.

Caption: Proposed intrinsic apoptosis signaling pathway induced by 5-Iminodaunorubicin.

Cell Cycle Arrest

Daunorubicin has been shown to induce cell cycle arrest, primarily at the G2/M phase.[6][7] This arrest is a crucial checkpoint that prevents cells with damaged DNA from proceeding through mitosis, thereby averting the propagation of genetic errors. The arrest is often mediated by the p53 tumor suppressor protein, which can transcriptionally activate cyclin-dependent kinase inhibitors like p21.

Caption: Proposed G2/M cell cycle arrest pathway induced by 5-Iminodaunorubicin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of anthracycline cytotoxicity. These protocols can be adapted for the specific analysis of 5-Iminodaunorubicin.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of 5-Iminodaunorubicin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with 5-Iminodaunorubicin for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Flow Cytometry for Cell Cycle Analysis

This technique determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells with and without 5-Iminodaunorubicin.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and propidium iodide.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Signaling Protein Analysis

This method is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with 5-Iminodaunorubicin, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspases, p21).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

Initial investigations into the cytotoxicity of 5-Iminodaunorubicin reveal it to be a potent antineoplastic agent with a mechanism of action that is distinct from its parent compound, daunorubicin. Its ability to induce substantial but rapidly repaired DNA damage, coupled with a lower propensity for free radical formation, suggests a potentially improved therapeutic index. Further research is warranted to fully elucidate its specific signaling pathways and to establish a comprehensive profile of its cytotoxic efficacy across a wider range of cancer cell types. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.

References

- 1. Comparison of DNA scission and cytotoxicity produced by Adriamycin and 5-iminodaunorubicin in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-Iminodaunorubicin In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iminodaunorubicin is a quinone-modified analogue of the anthracycline antibiotic, daunorubicin.[1] Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias and solid tumors. The primary mechanism of action for anthracyclines involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and ultimately, apoptosis (programmed cell death).[2] Unlike its parent compound, 5-iminodaunorubicin is reported to have a reduced potential for generating free radicals, which may contribute to a different safety profile, particularly concerning cardiotoxicity.[1]

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of 5-iminodaunorubicin using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Data Presentation

The following table summarizes the known in vitro cytotoxic activity of 5-Iminodaunorubicin against various cancer cell lines. Specific IC50 values for 5-Iminodaunorubicin are not widely available in publicly accessible literature; therefore, a qualitative comparison is provided based on available studies.

| Cell Line | Cancer Type | 5-Iminodaunorubicin Cytotoxic Activity | Comparator Drug | Comparator Cytotoxic Activity | Reference |

| HT-29 | Human Colon Carcinoma | Demonstrated cytotoxic and DNA-damaging effects.[1] | Doxorubicin (Adriamycin) | Comparable cytotoxicity at equitoxic concentrations.[1] | [1] |

| L1210 | Murine Leukemia | Retains antileukemic activity. | - | - |

Note: The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. The values can vary depending on the cell line, exposure time, and assay conditions.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity of 5-Iminodaunorubicin

This protocol is adapted from standard MTT assay procedures for anticancer drugs.

Objective: To determine the IC50 value of 5-Iminodaunorubicin in a selected cancer cell line.

Materials:

-

5-Iminodaunorubicin hydrochloride

-

Cancer cell line of interest (e.g., HT-29, L1210)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution (for adherent cells)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 20% SDS in 50% DMF)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

For adherent cells, harvest cells using trypsin-EDTA and resuspend in complete medium. For suspension cells, directly resuspend from culture.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment (for adherent cells) and recovery.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of 5-Iminodaunorubicin in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the 5-Iminodaunorubicin stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the various concentrations of 5-Iminodaunorubicin. For suspension cells, add 100 µL of 2x concentrated drug solutions to the existing 100 µL of cell suspension.

-

Include control wells:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the drug.

-

Untreated Control: Cells in complete medium only.

-

Blank: Medium only (no cells).

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifuge the plate at a low speed and then remove the supernatant.

-

Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the log of the drug concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of 5-Iminodaunorubicin using the MTT assay.

Signaling Pathway of 5-Iminodaunorubicin-Induced Cytotoxicity

Caption: Proposed signaling pathway for 5-Iminodaunorubicin-induced cell death.

References

Application Notes and Protocols for 5-Iminodaunorubicin in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Iminodaunorubicin, a quinone-modified anthracycline, in cancer cell line research. Due to the limited availability of specific quantitative data for 5-Iminodaunorubicin, this document leverages data and protocols from its parent compound, Daunorubicin, as a foundational reference. Researchers are advised to use this information as a starting point and to perform dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

Mechanism of Action

5-Iminodaunorubicin, like its parent compound Daunorubicin, is understood to exert its cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA. This action leads to the stabilization of the DNA-topoisomerase II complex after DNA strand cleavage, preventing the re-ligation of the DNA strands and ultimately halting DNA replication and transcription.[1] Unlike some other anthracyclines, 5-iminodaunorubicin is noted for not spontaneously generating free radicals, which may alter its biological activity and toxicity profile.[2] Studies have shown that at equivalent cytocidal concentrations, 5-iminodaunorubicin can produce more initial single-strand DNA breaks than Adriamycin, although these are more rapidly repaired upon drug removal.[2]

The induction of apoptosis is a key outcome of Daunorubicin treatment. This process can be initiated through the generation of ceramide via sphingomyelin hydrolysis.[1] Furthermore, Daunorubicin has been shown to cause cell cycle arrest, typically in the G2/M phase, in various cancer cell lines.[3][4]

Caption: Simplified signaling pathway of 5-Iminodaunorubicin.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Daunorubicin in various cancer cell lines. This data can be used as a preliminary guide for determining the concentration range for 5-Iminodaunorubicin in initial experiments.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 0.03 - 0.1 µM |

| K562 | Chronic Myelogenous Leukemia | 0.05 - 0.2 µM |

| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.01 µM |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.01 µM |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | ~0.1 µM |

| A549 | Lung Carcinoma | Varies |

| HCT116 | Colon Carcinoma | Varies |

| MCF7 | Breast Adenocarcinoma | Varies |

Note: IC50 values are highly dependent on the specific cell line, assay conditions (e.g., incubation time, cell density), and the specific derivative of the drug used. The values presented here are approximate and gathered from various sources for Daunorubicin. It is crucial to determine the IC50 of 5-Iminodaunorubicin empirically for each cell line under your specific experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of 5-Iminodaunorubicin on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 5-Iminodaunorubicin.

Materials:

-

Cancer cell lines of interest

-

5-Iminodaunorubicin (stock solution prepared in a suitable solvent, e.g., DMSO, and stored at -20°C)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of 5-Iminodaunorubicin in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: General workflow for in vitro screening.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by 5-Iminodaunorubicin.

Materials:

-

Cancer cell lines

-

5-Iminodaunorubicin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 5-Iminodaunorubicin for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of 5-Iminodaunorubicin on cell cycle distribution.

Materials:

-

Cancer cell lines

-

5-Iminodaunorubicin

-

70% Ethanol (ice-cold)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with 5-Iminodaunorubicin as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

By following these protocols and using the provided information as a guide, researchers can effectively investigate the in vitro anti-cancer properties of 5-Iminodaunorubicin. It is imperative to meticulously document all experimental conditions and perform appropriate controls to ensure the validity and reproducibility of the results.

References

- 1. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Iminodaunorubicin in P388 and L1210 Leukemia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

The primary mechanism of action of 5-Iminodaunorubicin, like its parent compound daunorubicin, is believed to involve the inhibition of DNA and RNA synthesis. This is achieved through two main processes:

-

DNA Intercalation: The planar aromatic chromophore of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation leads to a local unwinding of the DNA and interferes with the processes of replication and transcription.

-

Topoisomerase II Inhibition: 5-Iminodaunorubicin is thought to stabilize the complex formed between DNA and topoisomerase II. This enzyme is crucial for relieving topological stress in DNA during replication. By stabilizing the cleavable complex, the drug prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.

It has been suggested that the 5-imino modification may influence the electronic properties of the quinone system, potentially affecting its redox cycling and the generation of reactive oxygen species (ROS), which is another mechanism contributing to the cytotoxicity of anthracyclines.

Data Presentation

While specific IC50 values and in vivo efficacy data for 5-Iminodaunorubicin against P388 and L1210 leukemia are not detailed in the readily available literature, the following tables provide a template for how such data would be presented. Researchers should populate these tables with their own experimental results.

Table 1: In Vitro Cytotoxicity of 5-Iminodaunorubicin against P388 and L1210 Cells

| Cell Line | Compound | IC50 (µM)[1] | Exposure Time (hours) | Assay Method |

| P388 | 5-Iminodaunorubicin | Data not available | 48 / 72 | MTT / XTT Assay |

| Daunorubicin (Reference) | Insert literature value | 48 / 72 | MTT / XTT Assay | |

| L1210 | 5-Iminodaunorubicin | Data not available | 48 / 72 | MTT / XTT Assay |

| Daunorubicin (Reference) | Insert literature value | 48 / 72 | MTT / XTT Assay |